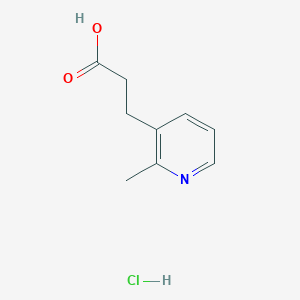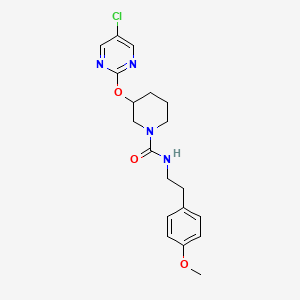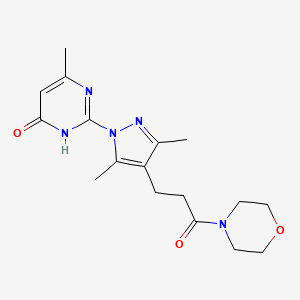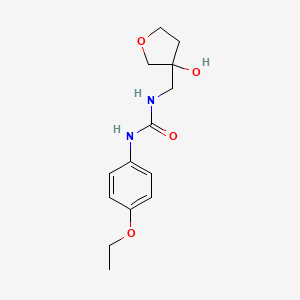
N-(2,5-dimethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule, likely belonging to the class of benzoxepines . Benzoxepines are a class of chemical compounds consisting of a benzene ring fused to an oxepine ring. The prefix “N-(2,5-dimethoxyphenyl)” suggests the presence of a phenyl ring with methoxy (-OCH3) groups at the 2nd and 5th positions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions involving the formation of the benzoxepine ring and subsequent functionalization .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and a fused ring system . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the methoxy groups and the amide group. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and stability .Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. This compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of these diseases. Additionally, this compound has been shown to have anti-inflammatory effects and may have applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide is not well understood, but it is thought to act on a specific type of receptor in the brain called the alpha-7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in a number of important physiological processes including learning and memory, inflammation, and cell survival. This compound has been shown to bind to this receptor and activate it, leading to a number of downstream effects.
Biochemical and Physiological Effects:
This compound has a number of interesting biochemical and physiological effects. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurological diseases. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines. This compound has also been shown to have analgesic effects and can reduce pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2,5-dimethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide is that it is a synthetic compound that can be easily synthesized in the lab. Additionally, it has been extensively studied and its effects are well documented in the scientific literature. However, one limitation of this compound is that its mechanism of action is not well understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are a number of future directions for research on N-(2,5-dimethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide. One area of research is in the development of new therapeutic applications for the compound. For example, this compound may have applications in the treatment of other neurological disorders such as Parkinson's disease. Additionally, research could focus on understanding the precise mechanism of action of this compound and how it interacts with the α7nAChR. Finally, research could focus on developing new synthetic compounds that are similar to this compound but have improved pharmacological properties.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide involves a series of chemical reactions that have been well documented in the scientific literature. The starting material for the synthesis is 2,5-dimethoxybenzaldehyde, which is converted into 2,5-dimethoxyphenylacetic acid through a Grignard reaction. This acid is then reacted with 2,3-dihydrobenzofuran to form the benzoxepine ring. The final step involves the addition of a methoxy group to the benzene ring to yield this compound.
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-23-15-4-6-18-14(11-15)10-13(8-9-26-18)20(22)21-17-12-16(24-2)5-7-19(17)25-3/h4-12H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTRSEUIPGSUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2902092.png)





![4-methoxy-N-(2-(6-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2902103.png)
![2-amino-N-[(benzylcarbamoyl)methyl]acetamide hydrochloride](/img/structure/B2902105.png)

